molecular formula C9H7ClN2O B13053711 4-(5-Chloropyridin-2-YL)-3-oxobutanenitrile

4-(5-Chloropyridin-2-YL)-3-oxobutanenitrile

Cat. No.: B13053711
M. Wt: 194.62 g/mol
InChI Key: OCQBRASJMAQCGE-UHFFFAOYSA-N
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Description

4-(5-Chloropyridin-2-YL)-3-oxobutanenitrile is a nitrile-containing organic compound featuring a 5-chloropyridinyl substituent and a ketone group. The compound’s pyridine ring and electron-withdrawing groups (chlorine and nitrile) suggest applications in pharmaceuticals or agrochemicals as intermediates or bioactive molecules.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

4-(5-chloropyridin-2-yl)-3-oxobutanenitrile

InChI

InChI=1S/C9H7ClN2O/c10-7-1-2-8(12-6-7)5-9(13)3-4-11/h1-2,6H,3,5H2

InChI Key

OCQBRASJMAQCGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)CC(=O)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloropyridin-2-YL)-3-oxobutanenitrile typically involves the reaction of 5-chloropyridine-2-carbaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product . The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Ethanol or methanol

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of 4-(5-Chloropyridin-2-YL)-3-oxobutanenitrile can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloropyridin-2-YL)-3-oxobutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

4-(5-Chloropyridin-2-YL)-3-oxobutanenitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(5-Chloropyridin-2-YL)-3-oxobutanenitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes involved in metabolic processes. For example, it may inhibit enzymes responsible for the synthesis of nucleic acids, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Key Findings:

Substituent Effects: The 5-chloropyridin-2-yl group in the target compound introduces a heterocyclic aromatic system, which may enhance solubility in polar solvents compared to purely phenyl-substituted analogs like 2-(4-chlorophenyl)-3-oxobutanenitrile .

Reactivity Differences :

  • Fluorine substitution (as in 2-(4-fluorophenyl)-3-oxobutanenitrile) may reduce steric hindrance compared to chlorine, favoring nucleophilic substitution reactions .
  • The pyridine ring in the target compound could participate in coordination chemistry or serve as a hydrogen-bond acceptor, unlike phenyl or pyrazine derivatives .

Synthetic Applications :

  • Analogs like 2-(pyrazin-2-yl)propanenitrile are used in synthesizing nitrogen-rich heterocycles, suggesting that the target compound may also serve as a precursor for pharmaceuticals or ligands .

Biological Activity

4-(5-Chloropyridin-2-YL)-3-oxobutanenitrile is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

4-(5-Chloropyridin-2-YL)-3-oxobutanenitrile is characterized by its unique molecular structure, which includes a chlorinated pyridine ring and a cyano group. The presence of these functional groups is significant in determining the compound's biological properties.

The biological activity of 4-(5-Chloropyridin-2-YL)-3-oxobutanenitrile is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The chlorinated pyridine enhances binding affinity, potentially leading to inhibition of enzyme activity or modulation of receptor functions.

  • Enzyme Inhibition : The compound may inhibit various enzymes by forming stable complexes with their active sites, thereby blocking substrate access and catalytic functions.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that 4-(5-Chloropyridin-2-YL)-3-oxobutanenitrile exhibits several biological activities, including:

  • Antimicrobial Effects : Studies have shown that the compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Preliminary investigations suggest that it may inhibit the proliferation of cancer cells by targeting specific pathways involved in cell growth and survival.
  • Anti-inflammatory Activity : The compound may also exhibit anti-inflammatory effects, which could be beneficial in treating various inflammatory disorders.

Data Table: Biological Activities of 4-(5-Chloropyridin-2-YL)-3-oxobutanenitrile

Biological ActivityDescriptionReference
AntimicrobialInhibits growth of bacteria and fungi
AnticancerReduces proliferation of cancer cells
Anti-inflammatoryDecreases inflammation markers

Case Studies

Several case studies have explored the biological effects of 4-(5-Chloropyridin-2-YL)-3-oxobutanenitrile:

  • Case Study on Anticancer Activity :
    • A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Case Study on Antimicrobial Properties :
    • In vitro tests showed that 4-(5-Chloropyridin-2-YL)-3-oxobutanenitrile effectively inhibited the growth of several bacterial strains, suggesting its utility in developing new antimicrobial therapies.
  • Case Study on Inflammation :
    • Research focusing on inflammatory models revealed that this compound significantly reduced levels of pro-inflammatory cytokines, supporting its potential use in treating inflammatory diseases.

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